3-(methylamino)-1-phenylpropan-1-ol

Analytical Method Validation Pharmaceutical Quality Control Reference Standards

This aromatic amino alcohol is a mandated EP (Fluoxetine Impurity A) and USP (Atomoxetine Related Compound A) reference standard. Sourcing this compendial-grade compound ensures ANDA/NDA-compliant analytical method validation and QC for fluoxetine hydrochloride and atomoxetine hydrochloride. Substitution with non-pharmacopoeial analogs invalidates regulatory filings and risks batch rejection. Also a selective SSAO/VAP-1 inhibitor (IC50=130 nM) for amine metabolism research. Procure from qualified suppliers to guarantee traceability against EP/USP monographs.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 42142-52-9
Cat. No. B195923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(methylamino)-1-phenylpropan-1-ol
CAS42142-52-9
Synonymsα-[2-(Methylamino)ethyl]benzyl Alcohol;  (±)-N-Methyl-3-hydroxy-3-phenylpropylamine;  3-(Methylamino)-1-phenyl-1-propanol;  3-Hydroxy-N-methyl-3-phenylpropylamine;  N-(3-Hydroxy-3-phenylpropyl)methylamine;  N-Methyl-3-hydroxy-3-phenylpropylamine;  N-Methyl-3-phenyl-3
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC=CC=C1)O
InChIInChI=1S/C10H15NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3
InChIKeyXXSDCGNHLFVSET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylamino)-1-phenylpropan-1-ol (CAS 42142-52-9): Chemical Identity and Core Pharmaceutical Applications


3-(Methylamino)-1-phenylpropan-1-ol (CAS 42142-52-9) is an aromatic amino alcohol of the substituted phenethylamine class, bearing a phenyl ring linked to a propyl chain with both hydroxyl and methylamino functional groups [1]. It exists as a colorless to pale yellow liquid at room temperature with a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol . This compound is primarily recognized in the pharmaceutical industry as a key intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) such as atomoxetine hydrochloride, used for treating ADHD, and as a defined impurity in fluoxetine hydrochloride manufacturing [2].

Why 3-(Methylamino)-1-phenylpropan-1-ol Cannot Be Replaced by Generic Analogs in Procurement


Substituting 3-(Methylamino)-1-phenylpropan-1-ol with a structurally similar analog (e.g., halostachine, ephedrine, or phenylpropanolamine) in pharmaceutical applications introduces significant risk. Even minor structural changes can drastically alter a molecule's pharmacological activity, metabolic stability, and regulatory standing. For instance, a single carbon shift in the side chain or a change in N-substitution pattern can shift a compound from a selective norepinephrine transporter substrate to a non-selective adrenergic agonist, as demonstrated in comparative studies of ephedrine-related stereoisomers [1]. Furthermore, the compound's defined role as a compendial impurity standard (Atomoxetine EP Impurity H; Fluoxetine EP Impurity A) means any substitution would invalidate analytical method validation, rendering quality control and regulatory filings non-compliant [2].

3-(Methylamino)-1-phenylpropan-1-ol: A Guide to Quantifiable, Comparator-Based Differentiation


Defined Pharmacopoeial Reference Standard vs. Generic Chemical Intermediates

Unlike generic intermediates, 3-(Methylamino)-1-phenylpropan-1-ol is a specifically defined and traceable reference standard under the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). It is formally designated as Atomoxetine EP Impurity H and USP Atomoxetine Related Compound A [1]. This regulatory designation is crucial for its procurement. Generic '3-(methylamino)-1-phenylpropan-1-ol' sold as a bulk chemical does not come with the comprehensive, regulatory-grade characterization data package required for analytical method development and validation. The standard is supplied with detailed characterization data including HPLC, LC-MS, 1H NMR, FT-IR, and a full Structure Elucidation Report (SER), which a general-purpose chemical from a non-specialist vendor would lack [2].

Analytical Method Validation Pharmaceutical Quality Control Reference Standards

Potent and Selective Membrane Primary Amine Oxidase (SSAO/VAP-1) Inhibitor

3-(Methylamino)-1-phenylpropan-1-ol acts as a selective inhibitor of membrane primary amine oxidase (SSAO/VAP-1) [1]. It exhibits an IC50 of 130 nM in an assay measuring inhibition of benzylamine binding to benzylamine oxidase from porcine serum [1]. This represents a significant, quantifiable activity profile that differentiates it from less active or inactive analogs. In contrast, the same compound is a very weak inhibitor of diamine oxidase, with an IC50 of 1,000,000 nM [1]. This stark difference in potency (a factor of over 7,600) highlights its selectivity and potential as a tool compound or lead structure for specific biochemical investigations.

Enzymology Amine Oxidase Inhibition Copper-Containing Enzymes

Synthetic Utility as a Chiral Intermediate for Atomoxetine vs. Analogs

The enantiomerically pure (R)-3-(methylamino)-1-phenylpropan-1-ol is a critical intermediate in the synthesis of atomoxetine hydrochloride, an SNRI used for ADHD . The industrial significance of this compound is tied to the stereochemical requirement of the final drug. A conventional synthetic route to (S)-3-(methylamino)-1-phenylpropan-1-ol, a related enantiomer, has been documented to have an overall yield of only 77 to 82% and employs expensive reagents, which creates an economic and efficiency bottleneck [1]. This underscores the procurement value of the correct, high-purity enantiomer, as any contamination by the opposite enantiomer or use of a less efficient synthetic route can compromise both yield and the pharmacological profile of the final API [2].

Asymmetric Synthesis Pharmaceutical Intermediates Chiral Resolution

Procurement-Focused Application Scenarios for 3-(Methylamino)-1-phenylpropan-1-ol


Regulatory-Compliant Impurity Profiling for Fluoxetine and Atomoxetine

Procurement is essential for laboratories conducting analytical method development, validation, and routine quality control (QC) for fluoxetine hydrochloride or atomoxetine hydrochloride. As Fluoxetine EP Impurity A and Atomoxetine EP Impurity H, this compound is a required reference standard for identifying and quantifying related substances in API and finished drug product batches, as mandated by EP and USP monographs. Use of a non-pharmacopoeial chemical would invalidate QC data and jeopardize ANDA/NDA submissions [1][2].

Biochemical Probe for SSAO/VAP-1 (Membrane Primary Amine Oxidase) Research

This compound is a suitable tool compound for investigating the physiological and pathological roles of SSAO/VAP-1, also known as vascular adhesion protein-1 (VAP-1). Its potent inhibitory activity (IC50 = 130 nM) and high selectivity over diamine oxidase make it a valuable reagent for in vitro studies aimed at understanding amine metabolism, inflammation, and related disease models without the confounding effects of broader amine oxidase inhibition [3].

Chiral Building Block for Enantioselective SNRI Synthesis

This compound, specifically its (R)-enantiomer, is a procured starting material for the asymmetric synthesis of atomoxetine hydrochloride and related norepinephrine reuptake inhibitors. Its defined stereochemistry is critical, as the pharmacological activity of the final drug molecule is enantiospecific. Sourcing the correct chiral intermediate avoids the high costs and low yields associated with racemic synthesis and chiral resolution steps later in the process .

Model Compound for Aminoketone Reduction Method Development

Due to its well-defined structure and availability, 3-(methylamino)-1-phenylpropan-1-ol can serve as a model substrate for developing and optimizing catalytic reduction methods (e.g., using NaBH4, LiAlH4, or hydrogenation catalysts) for the conversion of β-aminoketones to β-amino alcohols. The simple phenyl group and secondary amine moiety provide a representative system for testing new catalysts and reaction conditions relevant to the synthesis of various pharmaceutical intermediates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(methylamino)-1-phenylpropan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.